REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].Br[C:8]1[CH:9]=[N:10][C:11]([CH3:14])=[N:12][CH:13]=1.[F:15][C:16]([F:27])([F:26])[C:17]1[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1.C(O)C>O.COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:14][C:11]1[N:10]=[CH:9][C:8]([C:20]2[CH:21]=[CH:22][C:17]([C:16]([F:27])([F:26])[F:15])=[CH:18][CH:19]=2)=[CH:13][N:12]=1 |f:0.1.2,^1:41,43,62,81|
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Name
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|
Quantity
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7.95 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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2.6 g
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Type
|
reactant
|
Smiles
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BrC=1C=NC(=NC1)C
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
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FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
|
|
Quantity
|
30 mL
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Type
|
reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
0.52 g
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Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 80° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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afterwards, it was concentrated
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Type
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DISTILLATION
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Details
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by distilling off the major part of the organic solvents
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Type
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EXTRACTION
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Details
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Subsequently, the residue was extracted with 3 portions of tert.-butyl methyl ether
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Type
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WASH
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Details
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The combined organic phases were washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
finally evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silicagel with a mixture of dichloromethane/tert.-butyl methyl ether (9/1 vol./vol.) as eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
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CC1=NC=C(C=N1)C1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |